
2-Ethynyl-phosphonoyl-propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-phosphonoyl-propane is an organophosphorus compound characterized by the presence of an ethynyl group attached to a phosphonoyl moiety, which is further connected to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-phosphonoyl-propane typically involves the reaction of an ethynyl-containing precursor with a phosphonoyl reagent. One common method is the reaction of ethynylmagnesium bromide with a suitable phosphonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-phosphonoyl-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonoyl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonoyl group to phosphine or phosphite derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonoyl and phosphine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Ethynyl-phosphonoyl-propane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-phosphonoyl-propane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the phosphonoyl moiety can form strong bonds with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethynyl-phosphonoyl-butane: Similar structure but with a butane backbone.
2-Ethynyl-phosphonoyl-ethane: Contains an ethane backbone instead of propane.
2-Ethynyl-phosphonoyl-pentane: Features a pentane backbone.
Uniqueness
2-Ethynyl-phosphonoyl-propane is unique due to its specific combination of an ethynyl group and a phosphonoyl moiety attached to a propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
167896-40-4 |
|---|---|
Fórmula molecular |
C5H8OP+ |
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
ethynyl-oxo-propan-2-ylphosphanium |
InChI |
InChI=1S/C5H8OP/c1-4-7(6)5(2)3/h1,5H,2-3H3/q+1 |
Clave InChI |
DEKHUSPOZMCWKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[P+](=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


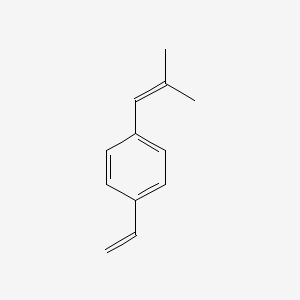
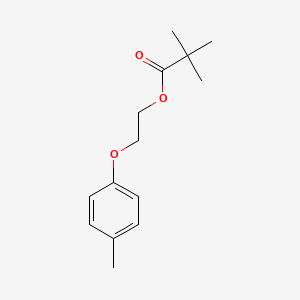


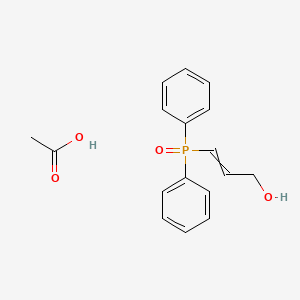
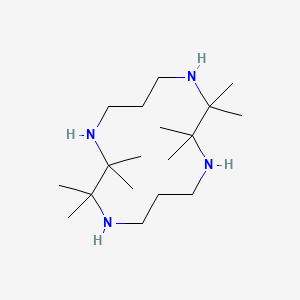
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
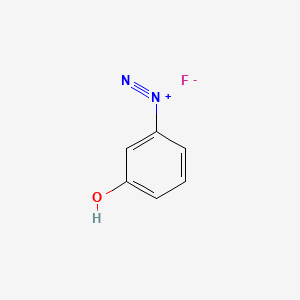
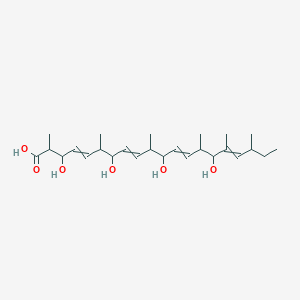
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

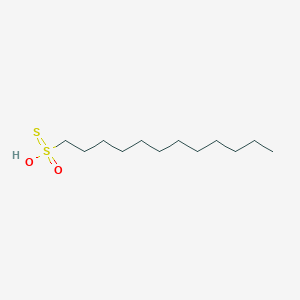
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)

